N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the Suzuki coupling reaction , which allows for the formation of the thiophene-pyridine linkage. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Utilizing nucleophilic or electrophilic substitution reactions with appropriate reagents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the treatment of diseases where thiophene derivatives are effective.
Material Science: Its unique structure makes it suitable for use in advanced materials, such as organic semiconductors.
Biology: It can be used as a tool in biological studies to understand the interaction of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and are known for their biological activity.
Pyridine derivatives: Compounds containing the pyridine ring are also common in medicinal chemistry.
Trifluoromethyl compounds: These compounds are known for their stability and unique reactivity.
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide stands out due to its combination of thiophene, pyridine, and trifluoromethyl groups, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)15-2-1-12(9-22-15)16(24)23-7-11-5-14(8-21-6-11)13-3-4-25-10-13/h1-6,8-10H,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTDVDQWQMBSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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